ethyl 2-oxo-3H-1,8-naphthyridine-3-carboxylate
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Overview
Description
Ethyl 2-oxo-3H-1,8-naphthyridine-3-carboxylate is a heterocyclic compound with the molecular formula C11H10N2O3. It is a derivative of 1,8-naphthyridine, a class of compounds known for their diverse biological activities and photochemical properties .
Preparation Methods
The synthesis of ethyl 2-oxo-3H-1,8-naphthyridine-3-carboxylate can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl 2-oxo-3H-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Ethyl 2-oxo-3H-1,8-naphthyridine-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial and anticancer agent . Its ability to inhibit certain enzymes makes it a valuable tool in drug discovery and development . Additionally, it finds applications in materials science, particularly in the development of light-emitting diodes (LEDs) and dye-sensitized solar cells .
Mechanism of Action
The mechanism of action of ethyl 2-oxo-3H-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It can function as an inhibitor of enzymes involved in bacterial and cancer cell proliferation . The compound’s structure allows it to bind to the active sites of these enzymes, blocking their activity and thereby inhibiting cell growth . Additionally, its photochemical properties enable it to participate in light-induced reactions, making it useful in photodynamic therapy .
Comparison with Similar Compounds
Ethyl 2-oxo-3H-1,8-naphthyridine-3-carboxylate can be compared to other similar compounds such as 1,6-naphthyridines and 1,5-naphthyridines . While all these compounds share a naphthyridine core, their unique substituents and structural variations confer different biological activities and chemical properties . For instance, 1,6-naphthyridines are known for their anticancer and anti-HIV activities, while 1,5-naphthyridines exhibit antimicrobial and anti-inflammatory properties . The specific structure of this compound makes it particularly effective as an enzyme inhibitor and photochemical agent .
Properties
Molecular Formula |
C11H10N2O3 |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
ethyl 2-oxo-3H-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)8-6-7-4-3-5-12-9(7)13-10(8)14/h3-6,8H,2H2,1H3 |
InChI Key |
KFRDNNUCISKCFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C=C2C=CC=NC2=NC1=O |
Origin of Product |
United States |
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